REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[NH2:16][C:17]1[C:22]([C:23]([OH:25])=[O:24])=[C:21]([OH:26])[C:20]([Br:27])=[CH:19][CH:18]=1.[C:28](O)([CH3:31])([CH3:30])[CH3:29]>CN(C1C=CN=CC=1)C.C1COCC1>[NH2:16][C:17]1[C:22]([C:23]([O:25][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:24])=[C:21]([OH:26])[C:20]([Br:27])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)O)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.102 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 2.5-15%
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1C(=O)OC(C)(C)C)O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |